molecular formula C24H26ClN5O3S B2448315 N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111038-62-0

N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2448315
CAS RN: 1111038-62-0
M. Wt: 500.01
InChI Key:
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Description

N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O3S and its molecular weight is 500.01. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

  • H1-Antihistaminic Activity : Research has shown that compounds related to the specified chemical structure, particularly triazoloquinazolinones, demonstrate significant H1-antihistaminic activity. For instance, a study on novel triazoloquinazolinone derivatives revealed potent protection against histamine-induced bronchospasm in guinea pigs, comparable to chlorpheniramine maleate, a standard antihistamine, with reduced sedative effects (Alagarsamy et al., 2008). Similarly, another study demonstrated the synthesis and efficacy of triazoloquinazolinones with minimal sedation, suggesting their potential as new H1-antihistaminic agents (Alagarsamy et al., 2009).

Potential Anticancer Activity

  • Cytotoxicity against Cancer Cells : Certain triazoloquinazoline derivatives have been found to exhibit cytotoxicity against cancer cell lines. For example, a study on N-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline demonstrated significant anticancer activity in vitro against human tumor cell lines, highlighting the potential of such compounds in cancer therapy (Ovádeková et al., 2005).

Synthesis and Structural Analysis

  • Innovative Synthesis Routes : Several studies have explored innovative synthetic routes for triazoloquinazolinone derivatives, focusing on their structural and pharmacological properties. This includes synthesis methods that yield compounds with potential H1-antihistaminic and anticancer activities (Fathalla et al., 2007). The comprehensive understanding of these compounds' synthesis aids in exploring their diverse biological activities.

Positive Inotropic Activity

  • Cardiovascular Applications : Research has also been conducted on the positive inotropic effects of triazoloquinazolinone derivatives. Some compounds in this class showed promising inotropic activity in isolated rabbit heart preparations, indicating potential applications in cardiovascular diseases (Zhang et al., 2008).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-15(2)33-12-6-11-29-22(32)18-7-4-5-8-20(18)30-23(29)27-28-24(30)34-14-21(31)26-19-13-17(25)10-9-16(19)3/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJNWQHCECQDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

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